molecular formula C13H12ClN3O2 B2648117 2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide CAS No. 1436204-41-9

2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide

Cat. No.: B2648117
CAS No.: 1436204-41-9
M. Wt: 277.71
InChI Key: OCMLKFSLEFCLAN-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide is a heterocyclic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings, one of which is substituted with a chlorine atom and an ethoxy group, while the other is substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 6-ethoxypyridin-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (LiAlH4, BH3), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain kinases or transcription factors, leading to the modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(6-methoxypyridin-2-YL)pyridine-4-carboxamide
  • 2-Chloro-N-(6-ethoxypyridin-3-YL)pyridine-4-carboxamide
  • 2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-3-carboxamide

Uniqueness

2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(6-ethoxypyridin-2-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-2-19-12-5-3-4-11(16-12)17-13(18)9-6-7-15-10(14)8-9/h3-8H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMLKFSLEFCLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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